molecular formula C12H13N B1309228 2-(Naphthalen-2-yl)ethanamine CAS No. 2017-68-7

2-(Naphthalen-2-yl)ethanamine

Cat. No. B1309228
CAS RN: 2017-68-7
M. Wt: 171.24 g/mol
InChI Key: ZOBYXAWBGJRPRG-UHFFFAOYSA-N
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Description

“2-(Naphthalen-2-yl)ethanamine” is a chemical compound with the CAS number 2017-68-7 . It is also known by other names such as “2-Naphthaleneethanamine” and "2-Naphthalen-2-yl-ethylamine" .


Synthesis Analysis

The synthesis of “2-(Naphthalen-2-yl)ethanamine” can be achieved from 2-Naphthylacetonitrile . Other raw materials used in the preparation of this compound include Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, ethyl ester, Naphthalen-2-ethanol, (S)-(-)-1-(2-Naphthyl)ethylamine, and 2-Vinylnaphthalene .


Molecular Structure Analysis

The molecular formula of “2-(Naphthalen-2-yl)ethanamine” is C12H13N . The average mass is 171.238 Da and the monoisotopic mass is 171.104797 Da . The InChI code for this compound is 1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2 .


Physical And Chemical Properties Analysis

“2-(Naphthalen-2-yl)ethanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 313.9±11.0 °C at 760 mmHg, and a flash point of 153.0±11.5 °C . It has a molar refractivity of 57.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 160.0±3.0 cm3 .

Scientific Research Applications

Synthesis and Resolution

  • 2-(Naphthalen-2-yl)ethanamine plays a crucial role in the efficient synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, which is a key intermediate for cinacalcet hydrochloride, used in the treatment of secondary hyperparathyroidism (Mathad et al., 2011).

Cyclometallation and Catalytic Properties

  • This compound is integral in the preparation of novel tridentate ligands which react with palladium(II) acetate, forming complexes with potential in catalysis and functional group reduction (Singh et al., 2019).

Nanotechnology

  • In nanotechnology, 2-(naphthalen-2-yl)ethanethiolate-protected Au25 nanoclusters demonstrate significant fluorescence properties, indicating potential applications in optical technologies (Wang et al., 2014).

Fluorescent Probes and Imaging

  • Derivatives of this compound have been utilized to create novel fluorescent probes for living cell imaging, particularly for detecting Ni(2+) ions in plant cells (Banerjee et al., 2012).

Photochemical Reactions

  • It's used in photochemical reactions like the photo-Claisen-type rearrangement in microreactor/flow systems, enhancing efficiency and selectivity in producing certain chemical compounds (Maeda et al., 2012).

Anticonvulsant Activity

  • Naphthalen-2-yl acetate derivatives, synthesized from this compound, exhibit potential as anticonvulsant agents, showing significant in vivo activity (Ghareb et al., 2017).

Light-Emitting Diodes

  • It has been used in phase engineering for creating stable and high-performance red light-emitting diodes, demonstrating high external quantum efficiency (Han et al., 2018).

Cytotoxicity and DNA-Binding

  • Certain derivatives have shown cytotoxicity against cancer cell lines and the ability to bind with DNA, indicating potential applications in cancer research and therapy (Wei et al., 2013).

Asymmetric Synthesis

  • This compound is also significant in the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, highlighting its role in pharmaceutical synthesis (Taşdemir et al., 2020).

Fluorescent Materials

  • Naphthylmethyl polyamine precursors derived from this compound are used in the creation of fluorescent Type II materials, applicable in various analytical and diagnostic fields (Alarcón et al., 2004).

Phototrigger Applications

  • Its derivatives are explored as phototriggers for biomolecular caging, offering a method to control the release of certain molecules in biological research (Khade & Singh, 2007).

properties

IUPAC Name

2-naphthalen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBYXAWBGJRPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396370
Record name 2-(naphthalen-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-yl)ethanamine

CAS RN

2017-68-7
Record name 2-Naphthaleneethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=2017-68-7
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Record name 2-(naphthalen-2-yl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-2-yl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

Arylethylamines that were not commercially available were made by the following procedure. 2-Naphthylacetonitrile Compound 3-2 (16.7 g, 0.10 mol) in anhydrous tetrahydrofuran (50 mL) was added to 1M solution of BH3-THF (250 mL, 0.25 mol) over 10 min at room temperature. The reaction proceeds with an induction period of 2-4 min. Following the addition, the mixture was heated under reflux and under argon for one hour (TLC of a quenched aliquot showed no starting material). The reaction was cooled in an ice bath and 10% aqueous HCl (150 mL) was added with caution over a 30 min period (vigorous reaction with the first few drops). Following the addition concentrated hydrochloric acid (100 mL) was added and the mixture brought up to reflux for 30 min. The reaction was cooled in an ice bath and extracted once with ethyl ether. The aqueous layer was carefully brought to pH 12 with 40% sodium hydroxide solution (use of concentrated base allows for smaller volumes of the aqueous layer and simplifies the extraction of the amine) and extracted with diethyl ether (4×250 mL). The organic layer was washed with brine (50 mL), dried over sodium sulfate, and evaporated at reduced pressure below 40° C. The solvent was not completely removed to avoid loss of product. TLC (85:15 CHCl3/MeOH, Rf=0.1) shows that the amine is essentially pure. Oxalic acid (9.0 g, 0.10 mole) was dissolved in methanol (10 mL) and added to the crude amine diluted with diethyl ether to a 300 mL volume. The white precipitate was collected by filtration, washed with ether, and dried in vacuo to provide Compound 3-3 (22.3 g, 85%) as the oxalate salt (mp=191-193° C.). Anal Calcd. for C12H13N-0.85 C2O4H2: C, 66.42; H, 5.98. Found: C, 66.67; H, 6.05. Compound 3-3 freebase: 1H NMR (300 MHz, CDCl3) δ 7.83-7.77 (m, 3H), 7.65 (s, 1H), 7.49-7.40 (m, 2H), 7.34 (d of d, J=8.5 and 1.6 Hz, 1H), 3.06 (t, J=7 Hz, 2H), 2.92 (t, J=7 Hz, 2H).
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Arylethylamines
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3-2
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16.7 g
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250 mL
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50 mL
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150 mL
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100 mL
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9 g
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10 mL
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amine
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Yield
85%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Combine naphth-2-ylacetonitrile (1.0 g, 6.0 mmol) and nickel(II) chloride hexahydrate (0.7 g, 3.0 mmol) and tetrahydrofuran (30 ml). Add dropwise borane-tetrahydrofuran complex, 1M solution in tetrahydrofuran (24.0 ml, 24.0 mmol). After 1 hour, evaporate to give a residue. Chromatograph on silica gel eluting with 8:2 EtOAc:MeOH+2% NH4OH) to give the title compound.
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Synthesis routes and methods IV

Procedure details

Aluminum trichloride (7.6 g, 57 mmole) was added in portions to 30 mL of ether cooled to 0° C. under nitrogen. In a separate flask, lithium aluminum hydride (2.2 g, 57 mmole) was slurried in 30 mL of ether and cooled to -5° C. with an ice/acetone bath. The etherial aluminum trichloride solution was added dropwise to the LiAlH4 slurry at such a rate as to maintain a temperature of 0° C. Fifteen minutes after addition was complete, 2-naphthylacetonitrile (4.0 g, 24 mmole) in 40 mL of ether was added dropwise while maintaining a temperature of 0° C. The reaction mixture was stirred for an additional 15 minutes at 0° C. and then allowed to warm to room temperature for 1 hour. After recooling to 0° C., the reaction was quenched by careful dropwise addition of water. The mixture was diluted with ether, partitioned, and the aqueous phase was basified with 30% NH4OH solution. Extraction of the aqueous phase with ether, combination of the organic phases, drying, and concentration gave a colorless oil (2.7g, 67% yield).
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7.6 g
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30 mL
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2.2 g
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30 mL
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etherial aluminum trichloride
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4 g
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40 mL
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Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Naphthalen-2-yl)ethanamine
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
L Dyson, AD Wright, KA Young, JA Sakoff… - Bioorganic & Medicinal …, 2014 - Elsevier
Oroidin (1), (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dibromo-1H-pyrrole-2-carboxamide, is a pyrrole alkaloid isolated from the marine sponge Agelas oroides. Routine screening in …
Number of citations: 43 www.sciencedirect.com
RJ Quinn - European Journal of Medicinal Chemistry, 2014 - core.ac.uk
The natural product, convolutamine I (1), has anti-trypanosomal activity however it has a high molecular weight of 473 due to a presence of 3 bromine atoms. The synthesis of the …
Number of citations: 2 core.ac.uk
NB Pham, S Deydier, M Labaied, S Monnerat… - European journal of …, 2014 - Elsevier
The natural product, convolutamine I (1), has anti-trypanosomal activity however it has a high molecular weight of 473 due to a presence of 3 bromine atoms. The synthesis of the …
Number of citations: 9 www.sciencedirect.com
P Thanigaimalai, KC Lee, SC Bang, JH Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Novel 3,4-dihydroquinazoline-2(1H)-thiones (QNTs) 1 were found to be potent inhibitors of α-MSH-induced melanin production. The effect of QNTs to inhibit melanin formation in B16 …
Number of citations: 40 www.sciencedirect.com
G Szabó, S Kolok, Z Orgován, M Vastag, Z Béni… - European Journal of …, 2020 - Elsevier
A scaffold hopping strategy converted the known 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine core (1 and 2) by cyclization to a fused [6 + 5+6] membered heterocyclic …
Number of citations: 4 www.sciencedirect.com

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